molecular formula C12H13N3S B14495961 Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl- CAS No. 64299-87-2

Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-

Cat. No.: B14495961
CAS No.: 64299-87-2
M. Wt: 231.32 g/mol
InChI Key: XWNRMQOTWXGKHG-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl- is a chemical compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological and clinical applications, making them a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further reactions to introduce the nitrile and thio groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce sulfoxide or sulfone groups.

    Reduction: This reaction can reduce the nitrile group to an amine.

    Substitution: This reaction can replace the thio group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines .

Scientific Research Applications

Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows it to interact with biopolymers, potentially inhibiting enzymes or interfering with cellular processes. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

  • Benzimidazole itself
  • 2-Methylbenzimidazole
  • 2-Phenylbenzimidazole

Uniqueness

Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of nitrile, thio, and benzimidazole moieties makes it a versatile compound for various applications .

Properties

CAS No.

64299-87-2

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methylpropanenitrile

InChI

InChI=1S/C12H13N3S/c1-9(6-13)7-16-8-12-14-10-4-2-3-5-11(10)15-12/h2-5,9H,7-8H2,1H3,(H,14,15)

InChI Key

XWNRMQOTWXGKHG-UHFFFAOYSA-N

Canonical SMILES

CC(CSCC1=NC2=CC=CC=C2N1)C#N

Origin of Product

United States

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